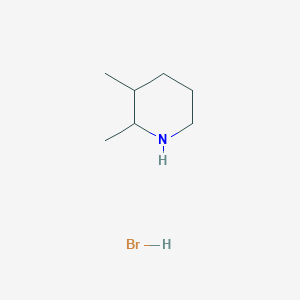

2,3-Dimethylpiperidine hydrobromide

Description

2,3-Dimethylpiperidine hydrobromide is a hydrobromide salt derived from 2,3-dimethylpiperidine, a six-membered heterocyclic amine with methyl substituents at the 2- and 3-positions. The compound is synthesized through hydrogenation of dimethylpyridine precursors. For example, 2,3-dimethylpyridine (54d) undergoes catalytic hydrogenation using platinum to yield 2,3-dimethylpiperidine (55d), which is subsequently converted to its hydrobromide salt .

Key properties of 2,3-dimethylpiperidine hydrobromide include:

Propriétés

IUPAC Name |

2,3-dimethylpiperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.BrH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZMLMPUZYHQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpiperidine hydrobromide typically involves the hydrogenation of 2,3-dimethylpyridine. This process can be carried out using a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is conducted in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen gas .

Industrial Production Methods: In industrial settings, the large-scale production of 2,3-dimethylpiperidine hydrobromide may involve similar hydrogenation processes, with optimizations for yield and purity. The use of in-situ H2 reduction and moderate oxidation methods can enhance the catalytic activity and efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethylpiperidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas in the presence of a suitable catalyst (e.g., Ru/C) is commonly used.

Substitution: Nucleophiles such as alkyl halides and amines are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .

Applications De Recherche Scientifique

2,3-Dimethylpiperidine hydrobromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,3-dimethylpiperidine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, piperidine derivatives have been shown to exhibit anticancer effects by binding to DNA and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

Structural Isomers: 2,6-Dimethylpiperidine

Molecular Formula: $ C7H{15}N $ (neutral base), $ C7H{15}N \cdot HBr $ (hydrobromide salt) CAS RN: 504-03-0 (neutral base) Synthesis: Unlike 2,3-dimethylpiperidine, 2,6-dimethylpiperidine features methyl groups at the 2- and 6-positions. Key Differences:

Pharmacologically Active Analogues: 3,3-Dimethylpiperidine Derivatives

Example Compound : 1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (Compound 26)

Molecular Formula : $ C{22}H{33}N $ (neutral base)

Key Properties :

- Receptor Affinity : High affinity for sigma-1 receptors ($ Ki = 1.75 \, \text{nM} $) and EBP (Δ8-Δ7 sterol isomerase) sites ($ Ki = 1.54 \, \text{nM} $) .

- Selectivity : 138-fold selectivity for sigma-1 over sigma-2 receptors .

Comparison : - Unlike 2,3-dimethylpiperidine hydrobromide, 3,3-dimethylpiperidine derivatives exhibit enhanced pharmacological activity due to extended alkyl chains and aromatic moieties.

- The 3,3-dimethyl substitution may enhance conformational rigidity, optimizing interactions with hydrophobic receptor pockets.

Hydrobromide Salts of Piperidine Analogues

Example Compound: Dextromethorphan Hydrobromide Molecular Formula: $ C{18}H{25}NO \cdot HBr \cdot H_2O $ Key Properties:

- Therapeutic Use : Approved for major depressive disorder (e.g., Auvelity®) .

- Structural Features : Contains a morphinan core with a methoxy group, differing from 2,3-dimethylpiperidine’s simpler piperidine backbone.

Comparison : - Both compounds are hydrobromide salts, but dextromethorphan’s complex polycyclic structure enables dual mechanisms (NMDA receptor antagonism, serotonin modulation), whereas 2,3-dimethylpiperidine hydrobromide’s activity remains underexplored.

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.